molecular formula C10H14N2 B1469668 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1428233-11-7

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No.: B1469668
CAS No.: 1428233-11-7
M. Wt: 162.23 g/mol
InChI Key: NXHODIAFHMKECK-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclopropyliminium Rearrangement

  • Application : A study by Salikov et al. (2014) explores the cyclopropyliminium rearrangement of 2-cyclopropyl-4-nitrobenzimidazoles, leading to isomeric 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles. This reaction is significant due to its regioselectivity, influenced by electronic and steric effects, and hydrogen bonding interactions between adjacent NH and NO2 fragments (Salikov et al., 2014).

Synthesis of Benzimidazole and Benzotriazole Derivatives

  • Application : The synthesis of new benzimidazole and benzotriazole derivatives, as described by Łukowska-Chojnacka et al. (2016), involves the creation of compounds with a tetrazole moiety. These compounds have been evaluated for their cytotoxic activity against human cell lines, showcasing their potential in medicinal chemistry (Łukowska-Chojnacka et al., 2016).

Nonpeptide Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists

  • Application : Research by Li et al. (2005) has utilized 2-cyclopropyl substituted benzimidazole for optimizing a series of LHRH antagonists. This work has led to the discovery of compounds with improved activity, demonstrating the role of benzimidazole derivatives in hormone-related therapies (Li et al., 2005).

Synthesis of Polybrominated Benzimidazole Derivatives

  • Application : Another study by Łukowska-Chojnacka et al. (2016) involves the synthesis of polybrominated benzimidazole derivatives, which show potential as inhibitors of protein kinase CK2 with anticancer and proapoptotic activity (Łukowska-Chojnacka et al., 2016).

Synthesis of Stable Solvates of Monosodium 2-[Rs,9S)-(4-methoxy-6,7,8, 9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole

  • Application : Yamada et al. (1996) have synthesized stable solvates of a novel antiulcer agent. This synthesis aimed to improve the stability of the compound, indicating the potential pharmaceutical applications of benzimidazole derivatives (Yamada et al., 1996).

Synthesis and Antimicrobial Activity

  • Application : Research by Oren et al. (1999) reports the synthesis of new benzimidazole derivatives with antimicrobial activities. This study highlights the utility of these compounds in developing new antimicrobial agents (Oren et al., 1999).

Properties

IUPAC Name

2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHODIAFHMKECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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